molecular formula C17H26N2O2 B3179166 tert-Butyl benzyl(piperidin-4-yl)carbamate CAS No. 934695-78-0

tert-Butyl benzyl(piperidin-4-yl)carbamate

Cat. No.: B3179166
CAS No.: 934695-78-0
M. Wt: 290.4 g/mol
InChI Key: VPTUTEIQMQFSBU-UHFFFAOYSA-N
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Description

tert-Butyl benzyl(piperidin-4-yl)carbamate is an organic compound characterized by the presence of a tert-butyl group, a benzyl group, and a piperidin-4-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl benzyl(piperidin-4-yl)carbamate typically involves the protection of the amine group on piperidine using a tert-butoxycarbonyl (Boc) groupThe Boc group can be removed under acidic conditions to reveal the free amine, which can then react with electrophiles to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of palladium-catalyzed reactions and other catalytic processes can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid for Boc group removal, palladium catalysts for substitution reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the Boc group reveals the free amine, which can then react with various electrophiles to form different substituted products.

Mechanism of Action

The mechanism of action of tert-Butyl benzyl(piperidin-4-yl)carbamate primarily involves the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the bacterial membrane potential. This mechanism is responsible for its antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl benzyl(piperidin-4-yl)carbamate include:

Uniqueness

This compound is unique due to its combination of a tert-butyl group, a benzyl group, and a piperidin-4-yl group, which provides it with distinct chemical and biological properties. Its ability to act as a building block for complex organic molecules and its antibacterial activity make it a valuable compound in various fields .

Properties

IUPAC Name

tert-butyl N-benzyl-N-piperidin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19(15-9-11-18-12-10-15)13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTUTEIQMQFSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677319
Record name tert-Butyl benzyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934695-78-0
Record name tert-Butyl benzyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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